molecular formula C15H14N4 B12906206 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl- CAS No. 787590-75-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-

Cat. No.: B12906206
CAS No.: 787590-75-4
M. Wt: 250.30 g/mol
InChI Key: RAHWTRYCNVWGCW-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their aromatic heteropolycyclic structures, which contain an imidazole ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a phenylimidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE stands out due to its unique cyclopropyl and phenyl substitutions, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

CAS No.

787590-75-4

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-cyclopropyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H14N4/c1-2-4-11(5-3-1)13-10-17-15-14(18-12-6-7-12)16-8-9-19(13)15/h1-5,8-10,12H,6-7H2,(H,16,18)

InChI Key

RAHWTRYCNVWGCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=CC=C4

Origin of Product

United States

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